3-ethoxy-1H-indole
Description
Properties
IUPAC Name |
3-ethoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-7-11-9-6-4-3-5-8(9)10/h3-7,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSVUXQBIFEVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1H-indole typically involves the ethylation of indole at the third position. One common method is the reaction of indole with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and advanced purification techniques like column chromatography or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into indoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the ethoxy group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acid, indole-3-aldehyde.
Reduction: Indoline derivatives.
Substitution: Halogenated indoles, sulfonyl indoles.
Scientific Research Applications
The compound 3-ethoxy-1H-indole, also known as 3-ethoxyindole, is an indole derivative with the molecular formula . Research indicates that it has applications in diverse scientific fields, including chemistry, biology, and medicine .
Scientific Research Applications
Ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate has applications as a building block in the synthesis of complex molecules, in studies involving indole derivatives and their biological activities, and in the production of dyes, pigments and other industrial chemicals.
Biological Activities Indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties . They also play a role as inhibitors and have anti-microbial, anti-malarial, and anti-asthmatic effects .
Medical Science Indole derivatives are significant in medical science due to their diverse biological activities . Studies focus on the anti-cancer, anti-oxidant, and anti-atherogenic effects of compounds like indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM), which is a natural product derived from the digestion of I3C .
Antiproliferative Activity Studies have highlighted the potential of ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate in oncology, specifically its antiproliferative activity. N-alkoxy derivatization of indole-3-carbinol increases the efficacy of the N-alkoxy I3C derivatives . Compared to I3C, the half maximal growth arrest responses occurred at lower indole concentration for N-methoxy-I3C, N-ethoxy-I3C, N-propoxy-I3C, and N-butoxy-I3C .
Anticancer Agents Certain indole derivatives have shown potential as anticancer agents targeting tubulin polymerization . For instance, indole-1,3,4-oxadiazole hybrids have demonstrated significant activity against cancer cell lines .
Mechanism of Action
The mechanism of action of 3-ethoxy-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. The ethoxy group may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: Similar structure with a methyl group instead of an ethoxy group, used in the synthesis of pharmaceuticals.
3-Bromoindole: Contains a bromine atom at the third position, used in organic synthesis and medicinal chemistry.
Uniqueness: 3-Ethoxy-1H-indole is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and enhances its reactivity compared to other indole derivatives. This makes it a valuable compound for specific applications in research and industry.
Biological Activity
3-Ethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by an ethoxy group at the 3-position of the indole ring. This modification may enhance its biological activity by improving binding affinity to various molecular targets. The synthesis of this compound typically involves methods such as substitution reactions on indole derivatives, which can lead to the formation of more complex structures with specific biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that indole derivatives, including this compound, can inhibit the growth of various bacterial strains. In particular, it has demonstrated effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MICs) as low as 1 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | Not specified |
| Mycobacterium smegmatis | Not specified |
| Candida albicans | Not specified |
Anticancer Properties
In vitro studies have also highlighted the anticancer potential of this compound. It has been observed to preferentially suppress the growth of rapidly dividing cancer cells, such as A549 lung cancer cells, compared to normal fibroblast cells . The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific receptors and enzymes. For example, indole derivatives are known to interact with serotonin receptors, potentially influencing neurotransmission and exhibiting antidepressant-like effects. The ethoxy group may enhance the compound's selectivity towards these targets, leading to pronounced biological outcomes.
Case Studies and Research Findings
Several studies have explored the biological activity of related indole compounds, providing insights into their potential therapeutic applications:
- Antimicrobial Screening : A study evaluated various indole derivatives for antimicrobial activity against a range of pathogens. Compounds similar to this compound showed promising results against MRSA and other resistant strains .
- Cancer Cell Line Studies : Research focusing on the effects of indole derivatives on cancer cell lines demonstrated that certain modifications could enhance cytotoxicity against specific types of cancer cells while minimizing toxicity to normal cells .
- Inflammatory Response Modulation : Some studies suggest that indole derivatives can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases alongside their antimicrobial and anticancer properties .
Q & A
What are the optimal reaction conditions for synthesizing 3-ethoxy-1H-indole derivatives, and how do catalyst choices influence yield?
Answer:
The synthesis of this compound derivatives can be optimized using iodine (I₂) as a catalyst in acetonitrile (MeCN) at 40°C, achieving yields up to 98% . Comparative studies show that alternative catalysts like FeCl₃ or AlCl₃ yield <20% under similar conditions, while iodine’s electrophilic activation enhances regioselectivity and efficiency. For example, iodine-mediated Friedel-Crafts alkylation minimizes byproducts compared to Lewis acid catalysts, which often require higher temperatures or longer reaction times .
How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Answer:
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from variations in structural substituents, assay models, or pharmacokinetic factors. For instance:
- Substituent effects : A 5-methoxy group increases electron density, enhancing receptor binding in anticancer assays , while a trifluoromethoxy group improves metabolic stability in antimicrobial studies .
- Assay variability : In vitro cytotoxicity may not correlate with in vivo efficacy due to differences in cell permeability or metabolic degradation .
To reconcile contradictions, systematic structure-activity relationship (SAR) studies under standardized assay protocols are recommended .
What methodologies are recommended for purifying this compound derivatives post-synthesis?
Answer:
Flash column chromatography using solvent gradients (e.g., 70:30 ethyl acetate/hexane) is effective for isolating indole derivatives with >95% purity . For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients resolves co-eluting impurities . Post-purification, residual solvents like DMF are removed via vacuum distillation at 90°C, confirmed by ¹H NMR absence of solvent peaks .
What strategies enhance the stability of this compound derivatives under physiological conditions?
Answer:
Stability challenges (e.g., hydrolysis of the ethoxy group) can be mitigated by:
- Steric hindrance : Introducing bulky substituents at the 2-position reduces nucleophilic attack on the ethoxy moiety .
- Formulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes improves aqueous solubility and reduces degradation .
- Prodrug design : Converting the ethoxy group to a phosphate ester enhances stability in vivo, with enzymatic cleavage at target sites .
How do electronic effects of substituents on the indole ring influence reactivity in cross-coupling reactions?
Answer:
Electron-donating groups (e.g., methoxy at C-5) activate the indole ring for electrophilic substitution, favoring C-3 functionalization in Suzuki-Miyaura couplings . Conversely, electron-withdrawing groups (e.g., nitro at C-5) deactivate the ring, requiring harsher conditions (e.g., Pd(OAc)₂, 100°C) for C-2 coupling . Computational DFT studies suggest that substituent-induced charge redistribution modulates transition-state energies, validated by kinetic data .
How can researchers validate the regioselectivity of electrophilic substitutions on this compound?
Answer:
Regioselectivity (C-2 vs. C-5 substitution) is confirmed via:
- NMR analysis : Distinct ¹H/¹³C shifts for substituents at C-2 (δ ~7.2–7.4 ppm) vs. C-5 (δ ~6.8–7.0 ppm) .
- X-ray crystallography : Resolves ambiguities in cases where NMR data overlap .
- Competition experiments : Comparing reaction rates with model substrates (e.g., 5-ethoxy vs. 3-ethoxy derivatives) identifies steric/electronic preferences .
What advanced techniques characterize the interaction of this compound derivatives with biological targets?
Answer:
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to enzymes like COX-2 or kinases .
- Molecular docking : Predicts binding modes using crystal structures of target proteins (e.g., PDB: 1CX2) .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
How do solvent systems impact the scalability of this compound syntheses?
Answer:
Polar aprotic solvents (e.g., DMF, MeCN) favor high yields in small-scale reactions but pose challenges in large-scale due to toxicity and purification costs. Alternative green solvents (e.g., PEG-400/water mixtures) enable scalable, one-pot syntheses with comparable yields (75–85%) and easier solvent recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
